Cas no 2034564-48-0 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide structure
2034564-48-0 structure
Product name:N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide
CAS No:2034564-48-0
MF:C18H20FN3O2S2
MW:393.498704910278
CID:5336358

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1-(3-fluorophenyl)methanesulfonamide
    • N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide
    • Inchi: 1S/C18H20FN3O2S2/c1-13-9-14(2)22(21-13)17(18-7-4-8-25-18)11-20-26(23,24)12-15-5-3-6-16(19)10-15/h3-10,17,20H,11-12H2,1-2H3
    • InChI Key: KPMADCOFFIJJSD-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C=1)F)(NCC(C1=CC=CS1)N1C(C)=CC(C)=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 557
  • Topological Polar Surface Area: 101
  • XLogP3: 3.1

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-3878-30mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
30mg
$119.0 2023-09-08
Life Chemicals
F6519-3878-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6519-3878-50mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
50mg
$160.0 2023-09-08
Life Chemicals
F6519-3878-15mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
15mg
$89.0 2023-09-08
Life Chemicals
F6519-3878-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
10mg
$79.0 2023-09-08
Life Chemicals
F6519-3878-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
2mg
$59.0 2023-09-08
Life Chemicals
F6519-3878-5mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
5mg
$69.0 2023-09-08
Life Chemicals
F6519-3878-10μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6519-3878-4mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
4mg
$66.0 2023-09-08
Life Chemicals
F6519-3878-1mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
2034564-48-0
1mg
$54.0 2023-09-08

Additional information on N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide

N-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-2-(Thiophen-2-Yl)Ethyl-1-(3-Fluorophenyl)Methanesulfonamide: A Comprehensive Overview

The compound with CAS No. 2034564-48-0, known as N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl-1-(3-fluorophenyl)methanesulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule combines several functional groups, including a pyrazole ring, a thiophene moiety, and a methanesulfonamide group, which collectively contribute to its diverse biological activities.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. The presence of the 3,5-dimethylpyrazole group in this compound suggests potential anti-inflammatory activity, as methyl substitutions often enhance stability and bioavailability. Additionally, the thiophene ring is known for its ability to modulate electronic properties, which can influence the compound's interaction with biological targets such as enzymes or receptors.

The methanesulfonamide group is another critical feature of this compound. Methanesulfonamides are commonly used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids, providing improved pharmacokinetic profiles. In this compound, the methanesulfonamide group is attached to a 3-fluorophenyl moiety, which introduces additional electronic effects and may enhance the compound's selectivity for specific biological targets.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential applications in cancer therapy. Studies have demonstrated that this compound exhibits selective inhibition of certain kinases involved in tumor growth and metastasis. The combination of its structural features—such as the electron-withdrawing fluoro group and the electron-rich thiophene ring—creates a unique balance that may be advantageous in targeting specific cellular pathways.

Furthermore, computational studies have been conducted to evaluate the compound's binding affinity to various protein targets. These studies have revealed that the pyrazole-thiophene combination enhances the molecule's ability to form hydrogen bonds and hydrophobic interactions with target proteins, which are critical for effective drug binding. Such findings underscore the importance of rational drug design in optimizing the therapeutic potential of this compound.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The use of advanced synthetic techniques, such as microwave-assisted synthesis or catalytic cross-coupling reactions, has enabled researchers to streamline the production process and improve yield. These advancements highlight the growing sophistication of modern organic chemistry in addressing complex molecular architectures.

From an analytical standpoint, this compound has been thoroughly characterized using techniques such as NMR spectroscopy and mass spectrometry. These analyses have confirmed its molecular structure and purity, providing a solid foundation for further pharmacological studies. The integration of analytical chemistry with medicinal chemistry continues to play a pivotal role in advancing our understanding of complex molecules like this one.

Looking ahead, ongoing research is exploring the potential of this compound as a lead molecule for drug development. Its unique combination of structural features makes it an attractive candidate for further optimization through medicinal chemistry approaches such as analog synthesis and structure-based drug design. By leveraging cutting-edge research tools and methodologies, scientists aim to unlock new therapeutic possibilities for this intriguing molecule.

In conclusion, N-2-(3,5-dimethyl-1H-pyrazol-1-y l)-2-(thiophen -2 - yl) ethyl - 1 -(3 - fluor ophen yl ) methan esulf on amide represents a compelling example of how modern chemical innovation can yield molecules with significant potential in biomedicine. With its distinctive structural elements and promising pharmacological profile, this compound stands at the forefront of contemporary drug discovery efforts.

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